molecular formula C36H30ClNP2 B7800871 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride CAS No. 53433-12-8

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Cat. No.: B7800871
CAS No.: 53433-12-8
M. Wt: 574.0 g/mol
InChI Key: LVRCYPYRKNAAMX-UHFFFAOYSA-M
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Description

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride (CAS: 21050-13-5) is a phosphonium-based ionic compound with the molecular formula C₃₆H₃₀ClNP₂. It consists of a cationic hexaphenyldiphosphazenium core and a chloride counterion . This compound is commercially available with purity >98% and is widely used as a co-catalyst in asymmetric synthesis, particularly in carbon dioxide addition reactions with chiral cobalt-salen complexes to form cyclic carbonates . Its high solubility in polar solvents and stability under catalytic conditions make it a versatile reagent in organocatalysis and electrochemical applications .

Properties

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride
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InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
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InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
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Molecular Formula

C36H30ClNP2
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Related CAS

53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent)
Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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DSSTOX Substance ID

DTXSID90201600
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Molecular Weight

574.0 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bis(triphenylphosphoranylidene)ammonium chloride
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CAS No.

21050-13-5, 53433-12-8
Record name Bis(triphenylphosphine)iminium chloride
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Record name Bis(triphenylphosphoranylidene)ammonium
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Record name Bis(triphenylphosphoranylidene)ammonium chloride
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Record name Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-)
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Preparation Methods

Phosphine Imine Intermediate Formation

Triphenylphosphine reacts with a nitrogen source, such as an amine or ammonia, under controlled conditions to form a phosphine imine. For example:

PPh3+NH3PPh3NH+by-products\text{PPh}3 + \text{NH}3 \rightarrow \text{PPh}_3\text{NH} + \text{by-products}

This step often requires anhydrous conditions and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis.

Quaternization with Chlorinating Agents

The phosphine imine intermediate is subsequently treated with a chlorinating agent, such as methyl chloride (CH₃Cl) or phosphorus pentachloride (PCl₅), to introduce the chloride counterion. A representative reaction is:

PPh3NH+CH3Cl[PPh3NHPPh3]+Cl+CH4\text{PPh}3\text{NH} + \text{CH}3\text{Cl} \rightarrow \text{[PPh}3\text{NHPPh}3]^+\text{Cl}^- + \text{CH}_4

This step is highly sensitive to stoichiometry, with molar ratios of 1:1–1:2 (phosphine imine to chlorinating agent) ensuring optimal yields.

Optimization of Reaction Conditions

Solvent Selection

Methanol and acetone are commonly used due to their ability to dissolve both organic and inorganic reactants. For instance, a patented method employs methanol in a 5:1–10:1 ratio relative to triphenylphosphine, achieving >94% yield of related phosphonium salts. Similar solvent systems are adaptable for the target compound.

Temperature and Pressure Control

Elevated temperatures (100–150°C) and pressurized reactors (9–12 kg/cm²) enhance reaction kinetics. For example, a 40-hour reaction at 150°C and 12 kg/cm² yielded 95.23% of methyl(triphenyl)phosphonium chloride, a structurally analogous compound. These conditions are transferable to the target synthesis, albeit with adjustments for nitrogen incorporation.

Recrystallization and Purification

Post-reaction purification involves recrystallization from acetonitrile or methanol to remove by-products like triphenylphosphine oxide. Centrifugation and drying at 100–105°C for 8–24 hours yield products with ≥99% purity.

Industrial-Scale Production Considerations

Reactor Design

Pressure reactors with jacketed cooling systems are critical for temperature modulation. A 3000L reactor demonstrated scalability for triphenylmethylphosphonium chloride, achieving 94.59% yield through controlled reactant addition and reflux.

Solvent Recovery

Methanol and acetone can be recycled via distillation, reducing costs and environmental impact. For example, a patented process recovers 90% of methanol, underscoring its economic viability.

Quality Control

Purity is assessed via HPLC or titration, with commercial suppliers like MolCore guaranteeing ≥98% purity through ISO-certified processes.

Data Tables

Table 1: Reaction Conditions for Phosphoraniminium Chloride Synthesis

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature100–150°CHigher temps accelerate kinetics
Pressure9–12 kg/cm²Prevents volatilization
Solvent (Methanol)5:1–10:1 (mol ratio)Enhances reactant solubility
Reaction Time40–48 hoursEnsures complete conversion

Table 2: Purity and Yield Data

CompoundYield (%)Purity (%)Source
Methyl(triphenyl)phosphonium chloride95.2399.56
This compound94–95≥98

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like ammonia and amines can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form triphenylphosphine oxide derivatives.

  • Reduction: Reduction reactions can yield phosphine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various phosphonium salts.

Scientific Research Applications

Applications in Organic Synthesis

  • Catalysis :
    • The compound acts as a catalyst in several organic reactions, particularly in the synthesis of phosphines and phosphonium salts. Its unique structure allows it to stabilize intermediates during chemical transformations, enhancing reaction rates and yields.
  • Phosphorus Chemistry :
    • It serves as a precursor for various phosphorus-containing compounds, which are crucial in the development of agrochemicals and pharmaceuticals. The ability to modify its structure leads to diverse derivatives with tailored properties.

Biological Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the triphenyl groups can enhance activity against specific bacterial strains.
  • Drug Development :
    • The compound's ability to interact with biological systems makes it a candidate for drug development. Research indicates potential applications in targeting specific cellular pathways, particularly in cancer therapy.

Material Science Applications

  • Polymer Chemistry :
    • It is used as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. The incorporation of phosphorus into polymer matrices can improve flame retardancy and thermal stability.
  • Nanotechnology :
    • The compound has been explored for use in nanomaterials, particularly in the creation of phosphorescent materials for electronic applications. Its unique electronic properties make it suitable for developing advanced materials in optoelectronics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference(s)
Organic SynthesisCatalyst for phosphine synthesis
Biological ActivityAntimicrobial properties
Drug DevelopmentPotential anticancer agent
Polymer ChemistryFlame-retardant polymers
NanotechnologyPhosphorescent materials for electronics

Case Studies

  • Synthesis of Phosphonium Salts :
    • A study demonstrated the use of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride as a catalyst in the formation of phosphonium salts from various alkyl halides, resulting in high yields and purity levels.
  • Antimicrobial Efficacy :
    • Research indicated that modified derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.
  • Polymer Development :
    • A case study highlighted the incorporation of this compound into polycarbonate matrices, resulting in materials that showed improved thermal stability and reduced flammability compared to standard polycarbonates.

Mechanism of Action

The mechanism by which 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. The specific molecular targets and pathways involved depend on the application and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anion Variants

Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium Fluoride
  • Molecular Formula : C₃₆H₃₀FNP₂ .
  • Key Differences: Substitution of chloride with fluoride reduces molecular weight (557.59 g/mol vs. 578.07 g/mol for the chloride) and alters solubility.
Bis(triphenylphosphoranylidene) Ammonium Tetrakis(4-chlorophenyl)borate (BTPPATPBCl)
  • Molecular Formula : C₇₂H₆₀BCl₄NP₂ .
  • Key Differences: The bulky tetrakis(4-chlorophenyl)borate anion increases lipophilicity, making this salt suitable for ion-pairing in non-polar solvents.
  • Applications : Used in electrochemical sensors and phase-transfer catalysis due to enhanced organic-phase compatibility .

Substituent Variants

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
  • Molecular Formula : C₂₁H₂₄NPSi .
  • Key Differences: Replacement of phenyl groups with methyl and a silicon atom alters electronic properties. The silicon center introduces σ-donor characteristics.
  • Applications : Used in synthesizing antimalarial agents (e.g., tetrahydroquinazolines), highlighting its role in medicinal chemistry .
Ethyl 2-(Triphenylphosphoranylidene)propanoate
  • Molecular Formula : C₂₃H₂₂O₂P .
  • Key Differences : An ester functional group enables Wittig-like reactivity for alkene formation.
  • Applications : Key intermediate in synthesizing α,β-unsaturated esters for polymer and natural product synthesis .

Functional Group Variants

(Triphenylphosphoranylidene)ketene
  • Molecular Formula : C₂₀H₁₅OP .
  • Key Differences : Incorporation of a ketene group (C=O) introduces electrophilicity, enabling cycloaddition reactions.
  • Applications : Building block for heterocycles (e.g., lactones) via [2+2] or [4+2] cycloadditions .
N-(Triphenylphosphoranylidene)aniline
  • Molecular Formula : C₂₄H₂₀NP .
  • Key Differences : Aniline substituent increases basicity and ligand capability.
  • Applications: Intermediate in synthesizing iminophosphoranes for coordination chemistry .

Comparative Data Table

Compound Molecular Formula Anion/Functional Group Molecular Weight (g/mol) Key Applications References
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride C₃₆H₃₀ClNP₂ Cl⁻ 578.07 Asymmetric catalysis, CO₂ fixation
Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium fluoride C₃₆H₃₀FNP₂ F⁻ 557.59 Fluoride-specific catalysis
Bis(triphenylphosphoranylidene) ammonium tetrakis(4-Cl-phenyl)borate C₇₂H₆₀BCl₄NP₂ [B(4-Cl-C₆H₄)₄]⁻ 1160.34 Electrochemistry, ion-pairing
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine C₂₁H₂₄NPSi 357.49 Antimalarial drug synthesis
Ethyl 2-(triphenylphosphoranylidene)propanoate C₂₃H₂₂O₂P 376.39 Alkene synthesis via Wittig reactions
(Triphenylphosphoranylidene)ketene C₂₀H₁₅OP 318.31 Cycloaddition reactions

Key Research Findings

  • Anion Effects: Chloride variants dominate catalytic applications due to balance of solubility and stability, while borate salts excel in non-polar media .
  • Structural Flexibility : Substituent changes (e.g., silicon or ester groups) enable tailored reactivity for specific synthetic goals, such as drug development or polymer chemistry .
  • Commercial Availability : The chloride compound is widely available (>98% purity), facilitating industrial-scale use .

Biological Activity

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, commonly referred to as bis(triphenylphosphine)iminium chloride (PPNCl), is a phosphazene compound with notable applications in coordination chemistry and catalysis. Its unique structure allows it to act as a weakly coordinating cation, which can stabilize reactive anions in various chemical reactions. This article reviews the biological activity of PPNCl, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₃₆H₃₀ClNP₂
  • Molecular Weight : 709.623 g/mol
  • CAS Number : 53433-12-8
  • Solubility : Moderately soluble in water .

PPNCl primarily functions as a cationic species that can influence biological systems through various mechanisms:

  • Ion Pairing : The ability of PPNCl to form stable ionic pairs with negatively charged biomolecules enhances its interaction with cellular components.
  • Coordination Chemistry : As a Lewis acid, PPNCl can coordinate with nucleophiles, potentially affecting enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of PPNCl against various pathogens. The compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes .

Cytotoxicity Studies

Cytotoxic effects of PPNCl have been evaluated in several cancer cell lines. In vitro assays revealed that PPNCl exhibits selective cytotoxicity towards human cancer cells while sparing normal cells. The compound's efficacy is attributed to its ability to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that PPNCl exhibited a dose-dependent cytotoxic effect on breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of PPNCl against Escherichia coli showed a minimum inhibitory concentration (MIC) of 50 µg/mL. This study highlighted the potential application of PPNCl as an antimicrobial agent in clinical settings .

Data Summary

PropertyValue
Molecular FormulaC₃₆H₃₀ClNP₂
Molecular Weight709.623 g/mol
CAS Number53433-12-8
SolubilityModerately soluble in water
Antimicrobial MIC50 µg/mL against E. coli
Cancer Cell IC50~25 µM against MCF-7

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